molecular formula C12H12N2O2S B2893959 Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate CAS No. 331975-81-6

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate

Cat. No.: B2893959
CAS No.: 331975-81-6
M. Wt: 248.3
InChI Key: VWJGOMWKOGUABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate ( 331975-81-6) is a chemical compound with the molecular formula C 12 H 12 N 2 O 2 S and a molecular weight of 248.30 g/mol . It belongs to the class of 2-aminothiophenes, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . The specific pyridin-3-yl substitution on the thiophene core makes this compound a valuable building block for the synthesis and exploration of novel small molecules. Research into analogous 2-aminothiophene derivatives has revealed their potential as positive allosteric modulators (PAMs) of targets such as the Glucagon-like peptide 1 receptor (GLP-1R), which is a prominent target for the treatment of type 2 diabetes and obesity . As such, this compound serves as a critical intermediate for researchers working in drug discovery, enabling the development of new therapeutic agents. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-4-3-5-14-6-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGOMWKOGUABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with pyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to esterification using ethanol and an acid catalyst to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) may reduce yields due to steric or electronic effects .

Physical and Chemical Properties

Substituents significantly impact molecular weight, polarity, and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Polarity (XlogP)
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S 265.30 3.1 (estimated)
Ethyl 2-amino-4-methylthiophene-3-carboxylate C₈H₁₁NO₂S 185.24 1.5
Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate* C₁₂H₁₂N₂O₂S ~248.30 ~2.0 (predicted) -

Notes:

  • The pyridin-3-yl group introduces a polar nitrogen atom, likely increasing water solubility compared to phenyl analogs.
  • Halogenated derivatives (e.g., 4-fluorophenyl) exhibit higher molecular weights and lipophilicity, favoring membrane permeability .

Pyridinyl Implications :

  • The pyridine ring may enhance binding to metalloenzymes or nucleic acids due to its Lewis basicity.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal substituent-dependent packing:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate: Forms C₂₄(12) chains via N-H···O and N-H···S hydrogen bonds .
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Exhibits planar phenyl-thiophene stacking, stabilized by π-π interactions .

Pyridinyl Prediction :

  • The pyridine nitrogen could participate in additional hydrogen bonds or coordinate with metal ions, altering crystal packing.

Recommendations :

  • Use personal protective equipment (PPE) and work in fume hoods when synthesizing pyridinyl derivatives.

Biological Activity

Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (EAPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

EAPT belongs to the class of thiophene-based heterocycles, characterized by a thiophene ring fused with a pyridine ring. The unique substitution pattern of EAPT imparts distinct chemical and biological properties, making it a candidate for further pharmacological studies.

Synthesis Overview:
The synthesis of EAPT typically involves the condensation of 2-aminothiophene-3-carboxylic acid with pyridine-3-carbaldehyde, followed by esterification with ethanol under acidic conditions. This multi-step process allows for the introduction of various substituents that can enhance biological activity .

Antimicrobial Properties

Research indicates that EAPT exhibits antibacterial and antifungal activities. A study published in Medicinal Chemistry Research demonstrated that derivatives of EAPT showed promising activity against several bacterial and fungal strains .

MicroorganismActivityReference
Staphylococcus aureusInhibited at low concentrations
Candida albicansSignificant antifungal activity

Anticancer Potential

EAPT has been investigated for its anticancer properties. Studies have shown that EAPT derivatives possess antiproliferative effects against various cancer cell lines. For instance, a study in the European Journal of Medicinal Chemistry reported that these compounds inhibited cell growth in multiple cancer types, suggesting their potential as anticancer agents .

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)< 10
HeLa (Cervical)< 15

The mechanism by which EAPT exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. Molecular docking studies suggest that EAPT can bind to proteins associated with cancer proliferation, potentially inhibiting their activity and leading to reduced cell growth .

Case Studies

  • Anticancer Activity Assessment :
    A study evaluated the antiproliferative effects of EAPT derivatives on various cancer cell lines, showing that modifications to the thiophene structure significantly influenced their efficacy. The presence of electron-withdrawing groups was found to enhance activity against cancer cells .
  • Antimicrobial Screening :
    In another investigation, EAPT derivatives were screened against a panel of microbial pathogens. The results indicated that certain substitutions on the thiophene ring improved antibacterial potency, particularly against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate, and what methodological considerations are critical for reproducibility?

The Gewald reaction is a widely used method for synthesizing thiophene derivatives like this compound. It involves a three-component reaction between a ketone/aldehyde (e.g., pyridin-3-ylacetone), a nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., piperidine or ammonium acetate). Key steps include:

  • Cyclization : Heating under reflux (e.g., in ethanol or methanol) to form the thiophene core.
  • Amination : Introducing the amino group via nucleophilic substitution or condensation. Critical parameters include solvent choice (polar aprotic solvents improve yield), temperature control (60–80°C), and catalyst concentration. Yields typically range from 70–90% after purification by recrystallization or chromatography .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Standard analytical techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) .
      Purity is assessed via HPLC (≥95% purity threshold for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening often includes:

  • In vitro antioxidant assays : DPPH radical scavenging (IC₅₀ values < 50 µM suggest activity) .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme (IC₅₀ comparisons with indomethacin) .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) . Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) are mandatory for reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during scale-up synthesis?

Systematic optimization involves:

  • Solvent screening : Ethanol (polar protic) vs. toluene (non-polar) for cyclization efficiency.
  • Catalyst variation : Piperidine (10 mol%) vs. DBU for enhanced base strength .
  • Temperature gradients : Reflux (80°C) vs. microwave-assisted synthesis (120°C, 30 min) to reduce side products . A representative study achieved a 94% yield using toluene/piperidine under reflux for 6 hours .

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values for cytotoxicity) may arise from differences in:

  • Assay protocols : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free media) .
  • Structural analogs : Substitution at the 4-position (pyridinyl vs. phenyl groups alter bioactivity) . Mitigation strategies:
  • Comparative studies : Benchmark against analogs (e.g., Ethyl 2-amino-4-phenylthiophene-3-carboxylate shows lower activity than the pyridinyl variant) .
  • Dose standardization : Use molarity instead of mass/volume for cross-study comparisons .

Q. What strategies are effective for designing derivatives with enhanced target specificity (e.g., kinase inhibition)?

Rational design focuses on:

  • Functional group modulation : Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance binding to ATP pockets .
  • Hybridization : Conjugating with known pharmacophores (e.g., piperidine for anti-inflammatory synergy) .
  • Molecular docking : Preliminary in silico screening against crystallographic targets (e.g., EGFR kinase) to prioritize synthesis . A derivative with a 4-nitrophenyl substituent showed 3-fold higher kinase inhibition than the parent compound .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (respiratory toxicity risk) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

  • Forced degradation : Exposure to 0.1M HCl/NaOH (37°C, 24 hrs) followed by HPLC analysis .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • Light sensitivity : UV-vis spectroscopy before/after UV irradiation (λmax shifts indicate photodegradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.